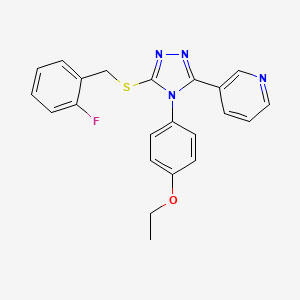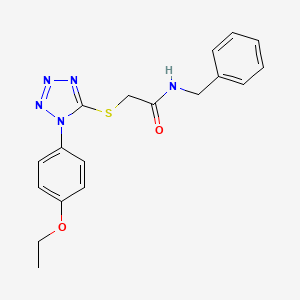
3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one: is a heterocyclic compound with an indole scaffold. The indole nucleus, also known as benzopyrrole, contains a benzenoid ring and ten π-electrons, making it aromatic. Physically, it appears as a crystalline, colorless substance with a specific odor. This compound plays a crucial role in the synthesis of various drug molecules and natural products.
準備方法
Synthetic Routes:: Several synthetic routes exist for the preparation of 3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one . One common approach involves the condensation of 3-phenylindolin-2-one with 3-phenoxybenzaldehyde hydrazone. The reaction proceeds under suitable conditions to yield the desired product.
Reaction Conditions:: The reaction typically occurs in a solvent (such as ethanol or dimethyl sulfoxide) with an acid catalyst (e.g., acetic acid). Heating the reaction mixture facilitates the formation of the hydrazone linkage.
Industrial Production Methods:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and scalability considerations are essential for efficient production.
化学反応の分析
Reactivity::
3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one: undergoes various chemical reactions due to its indole scaffold. Some notable reactions include:
- Electrophilic substitution: The excess π-electrons in the indole ring readily participate in electrophilic aromatic substitution reactions.
- Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
- Substitution reactions: Nucleophilic substitution at the hydrazone linkage is possible.
- Electrophilic substitution: Nitration, halogenation, or Friedel-Crafts reactions using appropriate reagents.
- Oxidation: Mild oxidants like hydrogen peroxide or potassium permanganate.
- Reduction: Catalytic hydrogenation or metal hydrides.
- Substitution: Nucleophiles such as amines or alkoxides.
Major Products:: The specific products formed depend on the reaction conditions. For example, nitration may yield 3-nitro derivatives, while reduction could lead to hydrazine derivatives.
科学的研究の応用
3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one: has diverse applications:
Chemistry: As a versatile building block for the synthesis of other compounds.
Biology: Potential bioactivity, including antiviral, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Used in the development of novel materials or pharmaceuticals.
作用機序
The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details fully.
類似化合物との比較
While 3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one is unique due to its specific substituents, it shares similarities with other indole derivatives. Notable related compounds include tryptophan, indole-3-acetic acid (a plant hormone), and various synthetic indole-based drugs.
特性
CAS番号 |
324546-55-6 |
|---|---|
分子式 |
C21H15N3O2 |
分子量 |
341.4 g/mol |
IUPAC名 |
(3Z)-3-[(E)-(3-phenoxyphenyl)methylidenehydrazinylidene]-1H-indol-2-one |
InChI |
InChI=1S/C21H15N3O2/c25-21-20(18-11-4-5-12-19(18)23-21)24-22-14-15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-14H,(H,23,24,25)/b22-14+ |
InChIキー |
RYEITHUULOHSPB-HYARGMPZSA-N |
異性体SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N=C\3/C4=CC=CC=C4NC3=O |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN=C3C4=CC=CC=C4NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043392.png)

![5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12043412.png)


![methyl (2E)-5-(3,4-dimethoxyphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043445.png)

![6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12043464.png)

![Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12043473.png)

